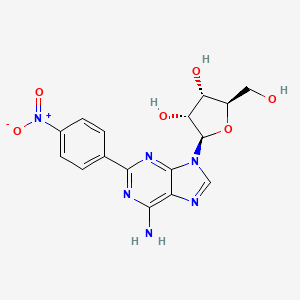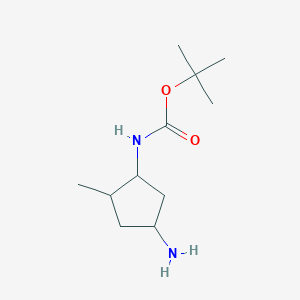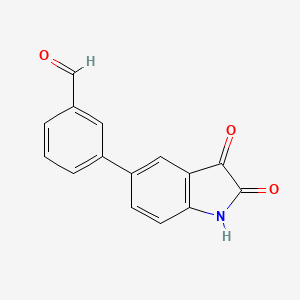
3-(2,3-Dioxoindolin-5-yl)benzaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1-Oxo-2,3-dihydro-inden-4-YL)benzaldehyde is an organic compound characterized by the presence of an indene moiety fused with a benzaldehyde group. This compound is a white crystalline solid that is insoluble in water but soluble in various organic solvents . It is used in organic synthesis and has applications in various chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Oxo-2,3-dihydro-inden-4-YL)benzaldehyde typically involves the reaction of 1-oxo-2,3-dihydro-1H-indene with benzaldehyde under specific conditions. One common method involves the use of a Lewis acid catalyst, such as titanium chloride, to facilitate the reaction . The reaction mixture is refluxed, cooled, and then purified to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and yield of the final product.
化学反应分析
Types of Reactions
3-(1-Oxo-2,3-dihydro-inden-4-YL)benzaldehyde undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Friedel-Crafts acylation and alkylation reactions can be performed using aluminum chloride as a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted aromatic compounds.
科学研究应用
3-(1-Oxo-2,3-dihydro-inden-4-YL)benzaldehyde has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a catalyst in various reactions.
Biology: Investigated for its potential biological activities, including antiviral and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
作用机制
The mechanism of action of 3-(1-Oxo-2,3-dihydro-inden-4-YL)benzaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors and enzymes, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .
相似化合物的比较
Similar Compounds
1-Oxo-2,3-dihydro-1H-indene-4-yl benzoate: Similar structure but with a benzoate group instead of a benzaldehyde group.
5- [3- (2,3-Dihydro-1-oxo-1H-inden-4-yl)-1,2,4-oxadiazol-5-yl]-2- (1-methylethoxy)benzonitrile: Contains an oxadiazole moiety.
Uniqueness
3-(1-Oxo-2,3-dihydro-inden-4-YL)benzaldehyde is unique due to its specific combination of an indene moiety with a benzaldehyde group, which imparts distinct chemical reactivity and potential biological activities. Its versatility in undergoing various chemical reactions and its applications in multiple fields make it a valuable compound for research and industrial use.
属性
CAS 编号 |
893736-45-3 |
|---|---|
分子式 |
C15H9NO3 |
分子量 |
251.24 g/mol |
IUPAC 名称 |
3-(2,3-dioxo-1H-indol-5-yl)benzaldehyde |
InChI |
InChI=1S/C15H9NO3/c17-8-9-2-1-3-10(6-9)11-4-5-13-12(7-11)14(18)15(19)16-13/h1-8H,(H,16,18,19) |
InChI 键 |
VLTMQWVANWXKEQ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC(=C1)C2=CC3=C(C=C2)NC(=O)C3=O)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[(4-Phenylpyrimidin-2-yl)amino]benzamide](/img/structure/B12936251.png)
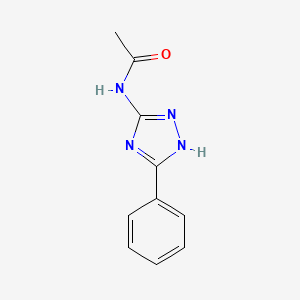
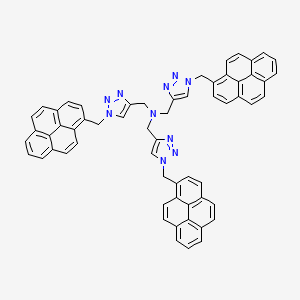
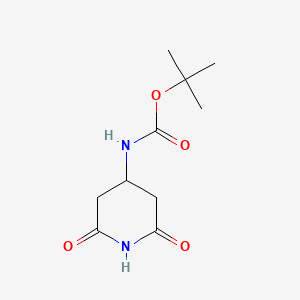
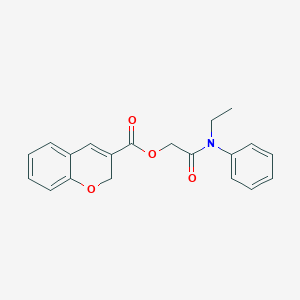
![4-Methyl-N-(6-phenylimidazo[2,1-b][1,3]thiazol-5-yl)benzamide](/img/structure/B12936301.png)
![(1R,2R,4R)-1,7,7-Trimethyl-N-(pyridin-2-ylmethyl)bicyclo[2.2.1]heptan-2-amine dihydrochloride](/img/structure/B12936310.png)
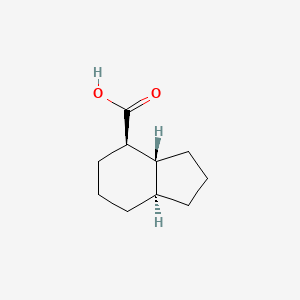
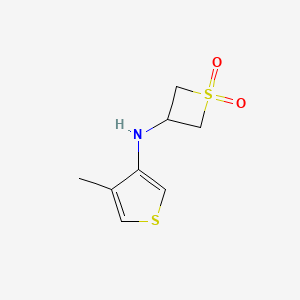
![7-Mercapto-2H-benzo[b][1,4]thiazin-3(4H)-one](/img/structure/B12936318.png)
![N-{4-[(4-Methoxyacridin-9-yl)amino]benzene-1-sulfonyl}acetamide](/img/structure/B12936322.png)
![S-[(1H-Benzimidazol-2-yl)methyl] dioctylcarbamothioate](/img/structure/B12936332.png)
